molecular formula C19H13BrCl2N4O2 B1212884 N-(((5-(4-Bromophenyl)-6-methyl-2-pyrazinyl)amino)carbonyl)-2,6-dichlorobenzamide CAS No. 59489-59-7

N-(((5-(4-Bromophenyl)-6-methyl-2-pyrazinyl)amino)carbonyl)-2,6-dichlorobenzamide

Cat. No. B1212884
CAS RN: 59489-59-7
M. Wt: 480.1 g/mol
InChI Key: YKSVRMFJBBAHBK-UHFFFAOYSA-N
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Description

N-(((5-(4-Bromophenyl)-6-methyl-2-pyrazinyl)amino)carbonyl)-2,6-dichlorobenzamide, also known as this compound, is a useful research compound. Its molecular formula is C19H13BrCl2N4O2 and its molecular weight is 480.1 g/mol. The purity is usually 95%.
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properties

CAS RN

59489-59-7

Molecular Formula

C19H13BrCl2N4O2

Molecular Weight

480.1 g/mol

IUPAC Name

N-[[5-(4-bromophenyl)-6-methylpyrazin-2-yl]carbamoyl]-2,6-dichlorobenzamide

InChI

InChI=1S/C19H13BrCl2N4O2/c1-10-17(11-5-7-12(20)8-6-11)23-9-15(24-10)25-19(28)26-18(27)16-13(21)3-2-4-14(16)22/h2-9H,1H3,(H2,24,25,26,27,28)

InChI Key

YKSVRMFJBBAHBK-UHFFFAOYSA-N

SMILES

CC1=NC(=CN=C1C2=CC=C(C=C2)Br)NC(=O)NC(=O)C3=C(C=CC=C3Cl)Cl

Canonical SMILES

CC1=NC(=CN=C1C2=CC=C(C=C2)Br)NC(=O)NC(=O)C3=C(C=CC=C3Cl)Cl

Other CAS RN

59489-59-7

synonyms

EL 494
EL-494
N-(((5-(4-bromophenyl)-6-methyl-2-pyrazinyl)amino)carbonyl)-2,6-dichlorobenzamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 304 mg. of 2,6-dichlorobenzamide and 25 ml. of dry tetrahydrofuran was placed in a 3-necked, 50 ml. round bottomed flask. With mechanical stirring and under nitrogen the solution was cooled to about -72° C. in a dry ice/acetone bath. To this solution was added 0.6 ml. of n-butyllithium reagent over a period of 5 minutes. After the addition was complete, the mixture was stirred for 30 minutes at about -72° C. A solution of 268 ml. of 4-nitrophenyl chloroformate in 8 ml. of dry tetrahydrofuran was added dropwise over a period of 15 to 20 minutes. A pale yellow solution formed. After the addition was complete, the mixture was stirred for 30 minutes at about -72° C. giving a colorless solution. The cooling bath was adjusted so that the temperature was raised to between -40° C. and -30° C. and stirring was continued for 3 hours. The mixture was recooled to approximately -72° C. and a solution of 351 mg. of 2-amino-5-(4-bromophenyl)-6-methylpyrazine in 6 ml. of dry tetrahydrofuran was added dropwise over a period of 10 minutes. The cooling bath was removed allowing the mixture to warm to room temperature. The mixture was then heated at 50° C. for 16 hours to complete the reaction. The solvent was removed in vacuo and the residue was taken up in ethyl acetate. The ethyl acetate solution was washed 5 times with aqueous sodium carbonate solution and twice with salt water. The solvent was again evaporated and the residue dissolved in 2 ml. of tetrahydrofuran and chromatographed over silica gel using 4:1 benzene/tetrahydrofuran. The product from chromatography was dissolved in tetrahydrofuran and the solution concentrated in vacuo to an oil. Ether was added and the solution was cooled to precipitate in 2 crops 240 mg. of product. Recrystallization from tetrahydrofuran/ether yielded 132 mg. of product, m.p. 225°-227° C. An additional 69 mg. of product was obtained from the filtrate by preparative thin-layer chromatography.
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